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Compound of Interest

Compound Name: N-Pivaloyl-L-tyrosine

Cat. No.: B589999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Pivaloyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, has

emerged as a valuable and versatile chiral building block in the field of organic synthesis. The

introduction of the bulky pivaloyl group (Piv) on the amino terminus imparts unique steric and

electronic properties, rendering it a powerful tool for controlling stereochemistry in a variety of

asymmetric transformations. This technical guide provides an in-depth overview of the

synthesis, properties, and applications of N-Pivaloyl-L-tyrosine, with a focus on its role in the

construction of complex, enantiomerically enriched molecules.

Physicochemical Properties and Spectroscopic
Data
N-Pivaloyl-L-tyrosine is a white to off-white solid that is sparingly soluble in water but soluble

in many organic solvents. Its key physical and spectroscopic properties are summarized in the

table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b589999?utm_src=pdf-interest
https://www.benchchem.com/product/b589999?utm_src=pdf-body
https://www.benchchem.com/product/b589999?utm_src=pdf-body
https://www.benchchem.com/product/b589999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 33019-85-1 [1]

Molecular Formula C₁₄H₁₉NO₄ [1]

Molecular Weight 265.30 g/mol [1]

Appearance White to off-white solid

Storage Temperature -20°C

¹H NMR (Reference) See L-Tyrosine Data [2][3]

¹³C NMR (Reference) See L-Tyrosine Data [3][4]

Note: Specific NMR data for N-Pivaloyl-L-tyrosine is not readily available in the public

domain. The provided references point to the spectral data of the parent compound, L-tyrosine,

which can serve as a foundational reference for spectral assignment.

Synthesis of N-Pivaloyl-L-tyrosine
The synthesis of N-Pivaloyl-L-tyrosine is typically achieved through the selective N-acylation

of L-tyrosine using pivaloyl chloride in the presence of a base. The bulky nature of the pivaloyl

group generally ensures high selectivity for the amino group over the phenolic hydroxyl group

under controlled conditions.

General Synthetic Workflow
The overall transformation can be represented by the following workflow:
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Synthesis of N-Pivaloyl-L-tyrosine.

Detailed Experimental Protocol
Materials:

L-Tyrosine

Pivaloyl chloride

Sodium hydroxide (or other suitable base)

Dioxane

Water

Hydrochloric acid (for acidification)

Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)

Procedure:

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0 °C.

Acylation: To the chilled solution, add a solution of pivaloyl chloride in dioxane dropwise while

maintaining the temperature at 0 °C and the pH between 9 and 10 by the concurrent addition

of aqueous sodium hydroxide.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

by thin-layer chromatography (TLC).

Workup: Upon completion, acidify the reaction mixture with hydrochloric acid to pH 2-3.

Extraction: Extract the aqueous layer with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl

acetate/hexanes) to afford pure N-Pivaloyl-L-tyrosine.

Applications in Asymmetric Synthesis
The utility of N-Pivaloyl-L-tyrosine as a chiral building block stems from its ability to direct the

stereochemical outcome of reactions at a prochiral center. This is primarily achieved by

employing it as a chiral auxiliary, where it is temporarily incorporated into a substrate to guide a

stereoselective transformation, and subsequently cleaved.

Asymmetric Alkylation of Enolates
A key application of N-pivaloyl-L-tyrosine derivatives is in the diastereoselective alkylation of

enolates. The chiral scaffold, once attached to a prochiral ketone or carboxylic acid derivative,

sterically hinders one face of the resulting enolate, leading to the preferential approach of an

electrophile from the less hindered face.

General Workflow for Asymmetric Alkylation:
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Asymmetric alkylation workflow.

While specific quantitative data for the use of N-Pivaloyl-L-tyrosine in this context is not

extensively reported in readily accessible literature, the principles of asymmetric alkylation

using chiral auxiliaries are well-established. The diastereomeric ratio (d.r.) of the alkylated

product is highly dependent on the reaction conditions, including the choice of base, solvent,

temperature, and the nature of the electrophile.

Chiral Ligands for Asymmetric Catalysis
Derivatives of N-Pivaloyl-L-tyrosine can be transformed into chiral ligands for asymmetric

catalysis. For instance, reduction of the carboxylic acid to the corresponding amino alcohol (N-

pivaloyl-L-tyrosinol) provides a scaffold for the synthesis of P,N-ligands, which have shown

great promise in various transition-metal-catalyzed reactions, such as asymmetric

hydrogenation and allylic alkylation.[5][6]

Conceptual Pathway to Chiral Ligands:

N-Pivaloyl-L-tyrosine Reduction
(e.g., BH3-THF) N-Pivaloyl-L-tyrosinol Functionalization

(e.g., Phosphinylation) Chiral P,N-Ligand Asymmetric
Catalysis

Click to download full resolution via product page
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From N-Pivaloyl-L-tyrosine to chiral ligands.

The performance of such ligands in asymmetric catalysis, measured by the enantiomeric

excess (ee) of the product, is influenced by the steric and electronic properties of the ligand,

the metal center, and the reaction substrates.

Removal of the N-Pivaloyl Protecting Group
A crucial step in the application of N-Pivaloyl-L-tyrosine as a chiral auxiliary is the efficient

and clean removal of the pivaloyl group to liberate the desired chiral product. The pivaloyl

group is known for its steric bulk and robustness, which can make its cleavage challenging

under standard conditions.

Cleavage Methodologies
Several methods have been reported for the deprotection of N-pivaloyl groups, with the choice

of method depending on the overall functionality of the molecule.

Method Reagents and Conditions Comments

Basic Hydrolysis
Strong base (e.g., NaOH,

KOH) in alcohol/water, reflux

Can be harsh and may not be

suitable for base-sensitive

functional groups.

Reductive Cleavage
Lithium aluminum hydride

(LiAlH₄) in THF

Effective but reduces other

susceptible functional groups.

Lithium-mediated
Excess lithium and a catalytic

amount of naphthalene

A reductive method that can be

an alternative to other

protocols.[7]

Experimental Protocol for Reductive Cleavage with LiAlH₄:

Setup: To a solution of the N-pivaloylated compound in anhydrous THF at 0 °C under an inert

atmosphere, add LiAlH₄ portion-wise.

Reaction: Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC).
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Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous

NaOH, and water at 0 °C.

Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with

THF. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion
N-Pivaloyl-L-tyrosine serves as a valuable chiral building block in asymmetric synthesis. Its

ready availability from the chiral pool and the unique properties conferred by the pivaloyl group

make it an attractive tool for the stereoselective synthesis of complex molecules. While detailed

quantitative data on its direct application in asymmetric reactions is somewhat limited in the

broader literature, the established principles of chiral auxiliary-based synthesis and the

potential for its conversion into effective chiral ligands highlight its significant potential for

further exploration and application in academic and industrial research. Future work in this area

could focus on systematically documenting its performance in various asymmetric

transformations to fully unlock its capabilities for the synthesis of enantiomerically pure

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-Pivaloyl-L-tyrosine: A Versatile Chiral Building Block
in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589999#n-pivaloyl-l-tyrosine-as-a-chiral-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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